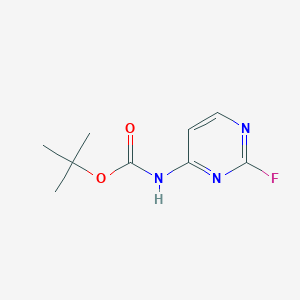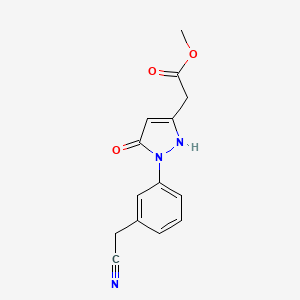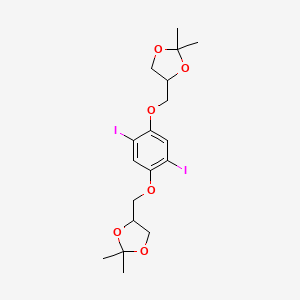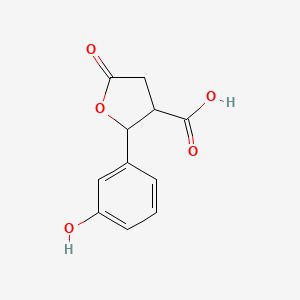
1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(1-méthylcyclohexyl)-1H-1,2,3-triazole-4-carboxylique est un composé appartenant à la classe des dérivés de triazoles. Les triazoles sont des composés hétérocycliques à cinq chaînons contenant trois atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide 1-(1-méthylcyclohexyl)-1H-1,2,3-triazole-4-carboxylique implique généralement la réaction de cycloaddition entre un azide et un alcyne, connue sous le nom de cycloaddition de Huisgen ou « chimie click ». La réaction est généralement catalysée par des ions cuivre(I) et se déroule dans des conditions douces, souvent en présence d'une base telle que l'ascorbate de sodium. La réaction peut être résumée comme suit :
R-N3+R’-C≡C-R”→dérivé de 1,2,3-triazole
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des procédés de lots à grande échelle ou en continu, utilisant des réacteurs automatisés pour garantir un contrôle précis des conditions de réaction. L'utilisation de réactifs et de solvants de haute pureté est essentielle pour obtenir des rendements élevés et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 1-(1-méthylcyclohexyl)-1H-1,2,3-triazole-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être obtenue à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le cycle triazole peut participer à des réactions de substitution nucléophile, où les nucléophiles remplacent les atomes d'hydrogène sur le cycle.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits :
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés de triazole substitués.
Applications de la recherche scientifique
L'acide 1-(1-méthylcyclohexyl)-1H-1,2,3-triazole-4-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Investigué pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier comme inhibiteurs d'enzymes ou modulateurs de récepteurs.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de l'acide 1-(1-méthylcyclohexyl)-1H-1,2,3-triazole-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle triazole peut former de fortes liaisons hydrogène et se coordonner avec des ions métalliques, ce qui lui permet d'inhiber l'activité enzymatique ou de moduler la fonction des récepteurs. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Composés similaires :
- 1-(1-Méthylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(1-Méthylcyclohexyl)-1H-1,2,3-triazole-4-carboxylate
- 1-(1-Méthylcyclohexyl)-1H-1,2,3-triazole-4-carboxaldéhyde
Unicité : L'acide 1-(1-méthylcyclohexyl)-1H-1,2,3-triazole-4-carboxylique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe acide carboxylique permet une fonctionnalisation et une dérivation supplémentaires, ce qui en fait un composé polyvalent pour diverses applications.
Applications De Recherche Scientifique
1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. For example, its potential antimicrobial activity may result from the inhibition of key enzymes in bacterial or fungal cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylcyclohexene: A related compound with a similar cyclohexyl structure but lacking the triazole ring.
1,2,3-Triazole: The parent compound of the triazole family, without the methylcyclohexyl group.
4-Methylcyclohexanemethanol: Another cyclohexyl derivative with different functional groups.
Uniqueness
1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the combination of the triazole ring and the methylcyclohexyl group
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-(1-methylcyclohexyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-10(5-3-2-4-6-10)13-7-8(9(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15) |
Clé InChI |
QTNTWJZMEYFZFA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)N2C=C(N=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)

![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)








![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)


